2-[N-(Methoxymethyl)methanesulfonamido]pyrimidine-5-boronic acid
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Description
“2-[N-(Methoxymethyl)methanesulfonamido]pyrimidine-5-boronic acid” is a chemical compound with the CAS Number: 2096338-10-0 . It has a molecular weight of 261.07 . The IUPAC name for this compound is 2-[(methoxymethyl)(methylsulfonyl)amino]-5-pyrimidinylboronic acid .
Synthesis Analysis
The synthesis of this compound might involve Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H12BN3O5S/c1-16-5-11(17(2,14)15)7-9-3-6(4-10-7)8(12)13/h3-4,12-13H,5H2,1-2H3 . This code provides a unique representation of the molecular structure.Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction involves two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .It is recommended to be stored in a freezer . The country of origin for this compound is CN .
Scientific Research Applications
Synthesis and Pharmacological Applications
Compounds structurally related to 2-[N-(Methoxymethyl)methanesulfonamido]pyrimidine-5-boronic acid, such as pyrimidine derivatives, have been synthesized and evaluated for their potential pharmacological applications. For instance, derivatives of pyrimidine have been explored for their antiplatelet and analgesic activities. The manipulation of substituents on the pyrimidine ring, including methoxy and methanesulfonyl groups, has shown to affect their biological activities significantly, illustrating the importance of structural modifications in drug design (Bruno et al., 2004).
Crystal Structure Analysis
Understanding the crystal structures of related boronic acid derivatives can provide insights into their reactivity and potential applications in material science and catalysis. The crystal structure of a methanesulfonate salt of a pyridinium boronic acid derivative has been determined, highlighting the importance of such analyses in understanding the molecular arrangements and interactions that govern the properties of these compounds (Iwatsuki et al., 2011).
Chemical Transformations and Synthetic Utility
The conversion of carboxylic acids to amides using methanesulfonyl chloride showcases the synthetic utility of methanesulfonyl derivatives in organic synthesis. This transformation is pertinent to the broader applicability of sulfonamide groups in facilitating chemical reactions, potentially relevant to the synthesis and modification of compounds like this compound (Woo et al., 2004).
Biological Activity of Pyrimidine Derivatives
Pyrimidine derivatives exhibit a broad spectrum of biological activities, including antioxidant, anticancer, and anti-inflammatory properties. The synthesis of bis(2-(pyrimidin-2-yl)ethoxy)alkanes and their evaluation for antioxidant properties underlines the potential of pyrimidine-based compounds in developing new therapeutic agents (Rani et al., 2012).
Methanesulfonamide in HMG-CoA Reductase Inhibitors
The development of methanesulfonamide pyrimidine-substituted compounds as inhibitors of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis, highlights the relevance of methanesulfonamide functional groups in medicinal chemistry. Such compounds demonstrate the potential for treating hypercholesterolemia, further emphasizing the importance of structural features in drug efficacy (Watanabe et al., 1997).
Properties
IUPAC Name |
[2-[methoxymethyl(methylsulfonyl)amino]pyrimidin-5-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BN3O5S/c1-16-5-11(17(2,14)15)7-9-3-6(4-10-7)8(12)13/h3-4,12-13H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRQEIDSFOYTPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)N(COC)S(=O)(=O)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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